molecular formula C11H8ClN3O3S B15207460 5-Chloro-2-(furan-2-yl)-1H-benzimidazole-6-sulfonamide CAS No. 89725-02-0

5-Chloro-2-(furan-2-yl)-1H-benzimidazole-6-sulfonamide

Cat. No.: B15207460
CAS No.: 89725-02-0
M. Wt: 297.72 g/mol
InChI Key: DVCBCFQDVDHTFS-UHFFFAOYSA-N
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Description

6-Chloro-2-(furan-2-yl)-1H-benzo[d]imidazole-5-sulfonamide is a heterocyclic compound that combines a furan ring, a benzimidazole core, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the furan ring and the benzimidazole core contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(furan-2-yl)-1H-benzo[d]imidazole-5-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, and employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(furan-2-yl)-1H-benzo[d]imidazole-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Chloro-2-(furan-2-yl)-1H-benzo[d]imidazole-5-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(furan-2-yl)-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the benzimidazole core can interact with DNA or proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(furan-2-yl)-1H-benzo[d]imidazole-5-sulfonamide is unique due to its combination of a furan ring, a benzimidazole core, and a sulfonamide group, which imparts distinct chemical and biological properties.

Properties

CAS No.

89725-02-0

Molecular Formula

C11H8ClN3O3S

Molecular Weight

297.72 g/mol

IUPAC Name

6-chloro-2-(furan-2-yl)-3H-benzimidazole-5-sulfonamide

InChI

InChI=1S/C11H8ClN3O3S/c12-6-4-7-8(5-10(6)19(13,16)17)15-11(14-7)9-2-1-3-18-9/h1-5H,(H,14,15)(H2,13,16,17)

InChI Key

DVCBCFQDVDHTFS-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC3=CC(=C(C=C3N2)S(=O)(=O)N)Cl

Origin of Product

United States

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